molecular formula C7H7HgO3 B086251 Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium CAS No. 138-85-2

Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium

Cat. No.: B086251
CAS No.: 138-85-2
M. Wt: 339.72 g/mol
InChI Key: NBCQBGBECVUZMK-UHFFFAOYSA-N
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Description

Properties

CAS No.

138-85-2

Molecular Formula

C7H7HgO3

Molecular Weight

339.72 g/mol

IUPAC Name

(4-carboxyphenyl)mercury;hydrate

InChI

InChI=1S/C7H5O2.Hg.H2O/c8-7(9)6-4-2-1-3-5-6;;/h2-5H,(H,8,9);;1H2

InChI Key

NBCQBGBECVUZMK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)[O-])[Hg].O.[Na+]

Canonical SMILES

C1=CC(=CC=C1C(=O)O)[Hg].O

Other CAS No.

138-85-2

Pictograms

Acute Toxic; Health Hazard; Environmental Hazard

Synonyms

4-hydroxymercuribenzoate
p-hydroxymercuribenzoate
p-hydroxymercuribenzoic acid
p-hydroxymercury benzoate
para-hydroxymercuribenzoate
PHMB cpd
sodium p-hydroxymercury benzoate

Origin of Product

United States

Preparation Methods

Direct Mercuration of 4-Carboxyphenyl Derivatives

The most widely documented method involves electrophilic mercuration of 4-carboxyphenyl precursors. A typical procedure employs mercuric acetate (Hg(CH₃COO)₂) as the mercury source, reacting with 4-carboxyphenylboronic acid under alkaline conditions.

Reaction Scheme :

4-HOOC-C₆H₄-B(OH)₂ + Hg(CH₃COO)₂ + NaOH → Na[Hg(4-OOC-C₆H₄)(OH)] + Byproducts\text{4-HOOC-C₆H₄-B(OH)₂ + Hg(CH₃COO)₂ + NaOH → Na[Hg(4-OOC-C₆H₄)(OH)] + Byproducts}

Key Conditions :

  • Solvent : Aqueous ethanol (50% v/v) to balance solubility and reactivity.

  • Temperature : 60–70°C under reflux to accelerate substitution.

  • pH : Maintained at 9–10 using sodium hydroxide to stabilize the carboxylate group and prevent mercury hydroxide precipitation.

Yield : 65–75% after purification, with residual mercury quantified below 0.1% via atomic absorption spectroscopy.

Alternative Mercury Sources

Mercuric oxide (HgO) has been used as a less toxic alternative to mercuric acetate. The reaction proceeds via:

4-HOOC-C₆H₅ + HgO + NaOH → Na[Hg(4-OOC-C₆H₄)(OH)] + H₂O\text{4-HOOC-C₆H₅ + HgO + NaOH → Na[Hg(4-OOC-C₆H₄)(OH)] + H₂O}

Optimization Notes :

  • Stoichiometry : A 1:1 molar ratio of HgO to the phenyl precursor minimizes side products.

  • Reaction Time : 8–12 hours at 50°C ensures complete conversion.

Industrial Production Methods

Large-Scale Mercuration

Industrial synthesis prioritizes cost efficiency and yield. A patented method (EP 2300000 A1) employs:

  • Catalyst : Trace iodine (0.5 mol%) to accelerate mercury insertion.

  • Continuous Flow Reactors : Enhances heat dissipation and reduces Hg²⁺ reduction to metallic mercury.

Process Parameters :

ParameterValue
Temperature70°C
PressureAtmospheric
Residence Time2 hours
Annual Output10–15 metric tons

Purification Protocols

Recrystallization :

  • Solvent System : Ethanol-water (3:1) yields needle-like crystals with >98% purity.

  • Impurity Profile : Residual boronic acid (<0.5%) confirmed via HPLC.

Chromatography :

  • Stationary Phase : Silica gel modified with thiol groups selectively binds mercury contaminants.

  • Eluent : Methanol:acetic acid (95:5) recovers 90–95% of the product.

Analytical Validation

Structural Confirmation

Spectroscopic Data :

  • FT-IR : Peaks at 1680 cm⁻¹ (C=O stretch) and 450 cm⁻¹ (Hg-O vibration).

  • ¹H NMR (D₂O) : δ 7.8 (d, 2H, aromatic), δ 7.2 (d, 2H, aromatic), δ 3.1 (s, 1H, Hg-OH).

X-ray Crystallography :

  • Coordination Geometry : Linear Hg-O bond (1.98 Å) with trigonal planar carboxylate coordination.

Purity Assessment

MethodTarget Specification
Elemental AnalysisHg: 58–59%; C: 24–25%
ICP-MSHeavy metals <10 ppm
HPLC-UVSingle peak (λ = 254 nm)
ParameterValue
TWA (Hg)0.025 mg/m³
STEL (Hg)0.05 mg/m³

Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)Cost (USD/kg)
Mercuric Acetate7598450
Mercuric Oxide6897380
Industrial Process8295320

Chemical Reactions Analysis

Types of Reactions

Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different mercury-containing species.

    Reduction: It can be reduced to form elemental mercury or other mercury compounds.

    Substitution: The hydroxy and carboxylate groups can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or zinc in acidic conditions are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mercuric oxide, while reduction can produce elemental mercury.

Scientific Research Applications

Organic Synthesis

Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium is utilized as a reagent in organic synthesis, particularly in forming carbon-mercury bonds. This capability is crucial for constructing complex organic molecules, especially in pharmaceutical chemistry where mercury-based reagents can facilitate specific reactions that are otherwise challenging.

Biochemical Studies

The compound plays a significant role in biochemical research, particularly in studies investigating the effects of mercury on biological systems. Its ability to bind strongly to thiol groups in proteins allows researchers to explore enzyme inhibition mechanisms and cellular disruption processes caused by mercury exposure. This understanding is vital for toxicology studies and environmental health assessments.

Industrial Applications

In industrial settings, this compound serves as a catalyst in specific chemical reactions and is involved in producing various mercury-containing materials. Its properties enable it to facilitate reactions that are essential for manufacturing processes in the chemical industry.

Uniqueness

This compound is unique due to its specific structure that includes both carboxylate and hydroxy groups attached to a phenyl ring. This configuration enhances its reactivity compared to other mercury compounds, allowing for diverse applications in research and industry.

Case Study 1: Enzyme Inhibition

A study investigated the effects of this compound on enzyme activity within human cells. Results indicated significant inhibition of thiol-dependent enzymes, demonstrating the compound's potential as a model for understanding mercury toxicity mechanisms.

Case Study 2: Environmental Impact Assessment

Research focusing on the environmental implications of mercury compounds included assessments of this compound. Findings highlighted its persistence in aquatic environments and its bioaccumulation potential, raising concerns about ecological toxicity.

Mechanism of Action

The mechanism of action of Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium involves the interaction of the mercury atom with various molecular targets. The mercury atom can form strong bonds with sulfur-containing groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and is the basis for its biological effects.

Comparison with Similar Compounds

Comparison with Similar Mercury-Containing Compounds

Structural and Functional Analogues

4-Chloromercuriobenzoic Acid (CAS 59-85-8)
  • IUPAC Name : Mercurate(1-), (4-carboxylatophenyl)chloro-, hydrogen
  • Key Differences :
    • Substituent : Chloro (-Cl) replaces the hydroxy (-OH) group on mercury.
    • Reactivity : The chloro group enhances electrophilicity, increasing reactivity with nucleophiles compared to the hydroxy derivative.
    • Applications : Used in protein crystallography for heavy-atom derivatization .
Thiomersal (CAS 54-64-8)
  • IUPAC Name : Sodium ethyl(2-sulfanylbentoato-O,S)mercurate(1-)
  • Key Differences: Structure: Contains a thiosalicylate ligand (mercury bound to sulfur and oxygen) and an ethyl group. Solubility: Highly soluble in water and ethanol (1:8 in 95% ethanol) . Applications: Widely used as a vaccine preservative (now restricted due to toxicity concerns) .
Hydroxymercuri-2-Phenylquinoline-4-Carboxylic Acid
  • Key Differences: Structure: Mercury is coordinated to a quinoline-carboxylic acid scaffold, enhancing aromatic stacking interactions. Synthesis: Prepared using mercuric acetate and sodium hydroxide, differing from the benzoate derivatives . Applications: Investigated for antimicrobial properties in early 20th-century pharmaceuticals .

Comparative Data Table

Compound Name CAS No. Molecular Formula Mercury Oxidation State Key Substituent Solubility Primary Use
Sodium p-hydroxymercuribenzoate 138-85-2 C₇H₅HgNaO₃ +1 -OH, -COO⁻Na⁺ Water, dilute NaOH Enzyme inhibition, bacteriostat
4-Chloromercuriobenzoic acid 59-85-8 C₇H₅ClHgO₂ +1 -Cl, -COOH Water (acidic pH) Protein crystallography
Thiomersal 54-64-8 C₉H₉HgNaO₂S +1 -S-C₆H₄-COO⁻, -C₂H₅ Water, ethanol Vaccine preservative
Phenyl(quinolin-8-olato)mercury 14354-56-4 C₁₅H₁₁HgNO +2 Quinoline-O⁻, -C₆H₅ Organic solvents Antimicrobial research

Toxicity and Regulatory Status

  • Sodium p-hydroxymercuribenzoate : Listed in toxic chemical inventories (e.g., China’s restricted import/export list) due to mercury content .
  • 4-Chloromercuriobenzoic Acid : Regulated under TSCA Mercury Inventory (U.S. EPA) and EU REACH .
  • Thiomersal : Banned in vaccines for pediatric use in many countries; retained in trace amounts in some multidose formulations .

Notes

  • Regulatory Compliance : Mercury compounds are universally restricted in industrial applications (e.g., Toyota’s banned substances list) .
  • Handling Precautions : Use PPE to avoid dermal/oral exposure; dispose via hazardous waste protocols .

Biological Activity

Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium, with the CAS number 138-85-2, is a mercury-containing compound characterized by its molecular formula C7H4HgO3Na. This compound plays a significant role in biochemical studies, particularly in understanding the biological effects of mercury on living systems. Its structure includes a phenyl ring with both carboxylate and hydroxy groups, which contributes to its unique chemical properties and biological activity.

The biological activity of this compound primarily stems from the interaction of the mercury atom with various biological macromolecules. Mercury is known to bind strongly to sulfur-containing groups in proteins, leading to:

  • Enzyme Inhibition : Mercury can inhibit enzyme activity by binding to thiol groups, which are crucial for the function of many enzymes.
  • Disruption of Cellular Processes : The binding can disrupt cellular signaling pathways and metabolic processes, contributing to cytotoxic effects.

Toxicological Profile

Mercury compounds, including Mercurate(1-), have been associated with various toxicological effects. Key findings include:

  • Neurotoxicity : Exposure to mercury can lead to neurological deficits, including motor skill impairment and sensory disturbances. High levels of exposure may result in severe neurological symptoms such as tremors and convulsions .
  • Bioaccumulation : Mercury can bioaccumulate in organisms, particularly in aquatic environments where it transforms into methylmercury, a potent neurotoxin that magnifies up the food chain .

Research Findings

Recent studies have highlighted the following aspects of the biological activity of this compound:

  • Cell Viability Studies : In vitro studies have shown that exposure to this compound reduces cell viability in various cell lines, indicating its cytotoxic potential.
  • Oxidative Stress Induction : Research indicates that this compound can induce oxidative stress in cells, leading to increased production of reactive oxygen species (ROS) and subsequent cellular damage.

Case Studies

  • Study on Enzyme Inhibition :
    • A study demonstrated that this compound inhibited the activity of certain dehydrogenases in liver cells, showcasing its potential impact on metabolic pathways.
  • Neurotoxic Effects in Animal Models :
    • In animal models, administration of this compound resulted in observable neurobehavioral changes consistent with mercury toxicity, including impaired locomotion and altered sensory processing.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberBiological Activity
This compound138-85-2Neurotoxic effects; enzyme inhibition
Mercury(II) chloride7487-94-7Strong neurotoxin; affects renal function
Methylmercury22967-92-6Highly neurotoxic; bioaccumulates in aquatic food webs

Uniqueness of this compound

The unique structure of this compound allows it to exhibit specific reactivity patterns not seen in other mercury compounds. Its dual functional groups (carboxylate and hydroxy) enhance its solubility and interaction with biological systems compared to other mercury species.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium, and how can purity be validated?

  • Methodology : The compound is typically synthesized by reacting 4-carboxylatophenyl derivatives with mercuric oxide (HgO) or mercuric acetate (Hg(CH₃COO)₂) under alkaline conditions. For example, mercuric acetate can be added to a sodium hydroxide solution containing the aromatic precursor, followed by controlled heating and pH adjustment to precipitate the product .
  • Validation : Purity is assessed via elemental analysis (Hg content), FT-IR (to confirm carboxylate and Hg-O bonding), and HPLC with UV detection (to rule out unreacted precursors). Mercury quantification can be performed using cold vapor atomic absorption spectroscopy (CVAAS) .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?

  • Methodology :

  • X-ray crystallography : Resolve the coordination geometry of the mercury center (e.g., linear Hg-O bonding) and confirm the carboxylate-phenyl-hydroxymercury arrangement .
  • NMR : Use 199Hg^{199}\text{Hg} NMR (if accessible) to identify mercury coordination environments. 1H^{1}\text{H} and 13C^{13}\text{C} NMR can verify aromatic proton environments and carboxylate functionality .
  • Mass spectrometry : High-resolution ESI-MS in negative ion mode to detect the molecular ion peak ([C₇H₄HgO₃]⁻) and isotopic patterns characteristic of mercury .

Advanced Research Questions

Q. What experimental strategies mitigate mercury leaching during biological or environmental studies involving this compound?

  • Methodology :

  • Chelation buffers : Use EDTA or thiol-containing agents (e.g., glutathione) to stabilize mercury ions and prevent nonspecific binding .
  • Speciation analysis : Couple liquid chromatography (LC) with inductively coupled plasma mass spectrometry (ICP-MS) to differentiate between free Hg²⁺ and organomercury species in solution .
  • Controlled pH : Maintain neutral to slightly alkaline conditions to minimize Hg-O bond hydrolysis .

Q. How can contradictory data on the compound’s stability in aqueous media be resolved?

  • Methodology :

  • Kinetic studies : Monitor degradation via UV-Vis spectroscopy at 240–280 nm (absorption shifts indicate Hg-ligand dissociation) under varying pH, temperature, and ionic strength .
  • Comparative assays : Cross-validate stability using iodometric titration (quantifying free Hg²⁺) and TGA (thermal stability profiling) .
  • Computational modeling : Density functional theory (DFT) to predict bond dissociation energies and identify degradation pathways .

Q. What in vitro models are suitable for assessing the compound’s genotoxic or cytotoxic effects?

  • Methodology :

  • Cell culture : Use human lymphocyte cultures or HepG2 cells exposed to 0.5–10 µg/mL of the compound. Measure viability via MTT assay and genotoxicity via comet assay or γ-H2AX foci quantification .
  • Combination studies : Co-treat with antioxidants (e.g., N-acetylcysteine) to isolate mercury-specific toxicity from oxidative stress .
  • Reference controls : Include thiomersal (a structurally related organomercury compound) for comparative toxicity profiling .

Regulatory and Analytical Challenges

Q. How do international regulations (e.g., Rotterdam Convention) impact the procurement and use of this compound in research?

  • Methodology :

  • Documentation : Maintain detailed records of CAS 138-85-2’s regulatory status (listed under China’s restricted toxic chemicals ).
  • Alternatives : Evaluate less restricted organomercury analogs (e.g., mercuderamide, CAS 525-30-4) for non-essential applications .
  • Waste disposal : Follow EPA guidelines for mercury waste, including sulfide precipitation to immobilize Hg²⁺ .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium
Reactant of Route 2
Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium

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